4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile
Description
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a pyrrole-based carbonitrile derivative featuring a dimethylamino-substituted phenyl group at the 4-position of the pyrrole ring. This compound belongs to a class of heterocyclic molecules known for their diverse applications in medicinal chemistry and materials science, particularly due to the electronic effects imparted by the dimethylamino group.
Properties
CAS No. |
87388-12-3 |
|---|---|
Molecular Formula |
C13H13N3 |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-16(2)12-5-3-4-10(6-12)13-9-15-8-11(13)7-14/h3-6,8-9,15H,1-2H3 |
InChI Key |
UCGOEFTXFVXGQJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CNC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Condensation of Ketone Precursors with Phosphorane Ylides
A key method involves the reaction of a ketone intermediate, such as 1-(3-dimethylaminophenyl)-4-oxopyrrolidine-3-carbonitrile, with phosphorane ylides to form the pyrrole ring and introduce the dimethylamino substituent.
- Reaction conditions: Typically performed in dry toluene under reflux for 6–8 hours.
- Ylides used: Tris(dimethylamino)phosphorane is commonly employed to introduce the dimethylamino group.
- Purification: The crude product is purified by column chromatography on silica gel, eluting with ethyl acetate/petroleum ether mixtures.
- Yields: Moderate to good yields are reported, e.g., 48% for the dimethylamino-substituted pyrrole derivative.
Cyclization via Michael-Type Addition and Intramolecular Reactions
Alternative approaches involve Michael-type additions of cyanothioacetamide derivatives to α-bromochalcones or related substrates, followed by intramolecular cyclization to form heterocyclic rings structurally related to pyrroles.
- Catalysts and conditions: Reactions are often catalyzed by bases such as KOH in ethanol or DMF under reflux.
- Advantages: These methods provide mild reaction conditions, short reaction times, and good atom economy without the use of toxic solvents or byproducts.
- Yields: Yields vary depending on substrates and conditions but can reach up to 69% in related systems.
Use of Condensation Reactions for Pyrrole Ring Formation
Condensation reactions between appropriate aldehydes and amines or ketones are also employed to construct the pyrrole ring with the desired substituents.
- Typical reagents: Aromatic aldehydes bearing dimethylamino groups and nitrile-containing amines.
- Solvents: Ethanol, methanol, or isopropanol under reflux.
- Reaction time: Usually 0.5 to several hours.
- Outcome: Formation of substituted pyrroles with nitrile groups confirmed by spectroscopic methods.
Characterization and Confirmation of Structure
The synthesized 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is characterized by:
- Infrared Spectroscopy (IR): Characteristic nitrile stretching bands around 2220 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic protons, pyrrole ring protons, and methyl groups of the dimethylamino substituent.
- ^13C NMR confirms the presence of nitrile carbon (~115 ppm) and aromatic carbons.
- Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight (~211 g/mol).
- Melting Point: Typically reported in the range of 140–165 °C depending on purity and substituents.
Summary Table of Representative Preparation Methods
Research Findings and Practical Considerations
- The use of phosphorane ylides is effective for introducing the dimethylamino group and forming the pyrrole ring but requires careful control of reaction time and temperature to optimize yield.
- Base-catalyzed Michael additions followed by cyclization offer a metal-free, atom-economical route with mild conditions, suitable for scale-up.
- Solvent choice impacts yield and purity; dry toluene and ethanol are preferred for different steps.
- Purification by silica gel chromatography is standard to isolate the target compound with high purity.
- Spectroscopic data consistently confirm the structure, supporting the reliability of these synthetic routes.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction may produce pyrrole-3-amine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of pyrrole compounds, including 4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile, exhibit significant anticancer properties. For instance, studies have shown that modifications to the pyrrole structure can enhance its ability to inhibit Bcl-2 and Bcl-xL proteins, which are crucial in regulating apoptosis in cancer cells . The compound's efficacy as a Bcl-2/Bcl-xL inhibitor suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. In a study focusing on related pyrrole derivatives, compounds with similar structures demonstrated effective inhibition against various bacterial strains, indicating that this compound could be developed into an antimicrobial agent .
Material Science
Fluorescent Probes
this compound has been explored as a fluorescent probe in biochemical assays. Its ability to intercalate into DNA and exhibit enhanced fluorescence upon binding makes it suitable for applications in molecular biology and biochemistry . The compound's fluorescence properties can be utilized for tracking biological processes or detecting specific biomolecules in complex mixtures.
Table 1: Summary of Applications
Case Study: Anticancer Properties
A study optimizing the structure of pyrrole derivatives found that specific modifications led to increased potency against cancer cell lines. The research highlighted the role of the dimethylamino group in enhancing solubility and bioactivity, suggesting that this compound could serve as a lead compound for further development in anticancer therapies .
Case Study: Fluorescent Probes
In experiments assessing the binding affinity of various pyrrole derivatives to DNA, this compound exhibited significant fluorescence enhancement. This property was attributed to the rigidity introduced by the compound's interaction with DNA grooves, making it a valuable tool for cellular imaging and diagnostics .
Mechanism of Action
The mechanism of action of 4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent-Dependent Properties of Selected Pyrrole-3-Carbonitriles
Key Observations :
- Electron-Donating vs.
- Amino vs. Dimethylamino: The amino group in 2-amino-4-(3-methoxyphenyl)-1H-pyrrole-3-carbonitrile allows for hydrogen bonding, whereas the dimethylamino group provides steric bulk and reduced basicity.
Structural Conformations and Crystallography
Table 2: Dihedral Angles and Hydrogen Bonding Patterns
Key Observations :
- Planarity vs. Non-Planarity: The larger dihedral angle (53.60°) in the target compound suggests reduced conjugation between the pyrrole and aryl rings compared to 4-(2,3-dimethoxyphenyl) derivatives, which may affect π-π stacking interactions in solid-state applications .
- Hydrogen Bonding : Bifurcated hydrogen bonds in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile stabilize crystal packing, whereas the target compound relies on weaker C–H⋯O/C interactions .
Biological Activity
4-[3-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a dimethylamino group and a carbonitrile moiety. Its molecular formula is with a molecular weight of approximately 224.25 g/mol. The presence of these functional groups contributes to its reactivity and biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
- Receptor Modulation : It may interact with specific receptors, altering cellular signaling pathways.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Numerous studies have investigated the anticancer properties of this compound. For instance:
- In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and pancreatic cancer cells. At concentrations as low as 2 µM, it significantly reduced colony formation in MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic cancer) cell lines .
| Cell Line | IC50 (µM) | Effect on Colony Formation |
|---|---|---|
| MDA-MB-231 | 1 | Complete inhibition |
| Panc-1 | 2 | Strong inhibition |
Neuropharmacological Effects
Research has indicated potential neuroprotective effects, possibly through modulation of neurotransmitter systems or reduction of neuroinflammation. This suggests applications in treating neurodegenerative diseases.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory activity, which is essential for reducing tumor progression and enhancing the efficacy of other treatments. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models .
Study on Breast Cancer Cells
A pivotal study explored the effects of this compound on breast cancer cell lines, revealing that it disrupted cell colony growth at concentrations of 1 µM to 2 µM. This study highlighted its potential as a therapeutic agent against aggressive cancer types .
Evaluation in Pancreatic Cancer Models
Another significant investigation focused on its effects on pancreatic cancer spheroids, where it was found to reduce cell viability dramatically. The study emphasized the need for further exploration into the structure-activity relationship to optimize its anticancer properties.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-aryl-1H-pyrrole-3-carbonitrile derivatives, and how is structural confirmation achieved?
- Answer : Typical routes involve cyclocondensation of active methylene compounds with aryl aldehydes or amines. For example, fusion of pyrrolidine precursors with dimethylamino-containing reagents under reflux conditions can yield substituted pyrroles . Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) for bond geometry and intermolecular interactions (e.g., bifurcated N–H⋯O/N hydrogen bonds) , complemented by NMR (to verify substituent positions) and IR (to confirm nitrile and carbonyl groups) .
Q. What key structural parameters define the crystal packing of 4-[3-(dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile?
- Answer : SC-XRD reveals dihedral angles between the pyrrole and aryl rings (e.g., 29–38° in analogs) and hydrogen-bonding networks (e.g., N–H⋯O/N interactions) that stabilize the lattice . Monoclinic systems (space group P21/c) are common, with unit cell parameters such as a = 12.7–17.5 Å, b = 7.8–9.7 Å, and β angles >100° .
Q. Which spectroscopic techniques are critical for characterizing pyrrole carbonitriles, and what are their limitations?
- Answer :
- NMR : Distinguishes substituent positions via aromatic proton splitting patterns (e.g., para-substituted aryl groups show doublets at δ 6.8–7.5 ppm) .
- IR : Nitrile stretches (ν ~2200 cm⁻¹) and carbonyl peaks (if present, ν ~1700 cm⁻¹) confirm functional groups .
- Limitations : Overlapping signals in crowded regions (e.g., alkyl protons) may require 2D NMR or SC-XRD for resolution .
Advanced Research Questions
Q. How can unexpected reaction products in pyrrole carbonitrile synthesis be resolved?
- Answer : Discrepancies between expected and observed products (e.g., formation of dioxo-pyrroles instead of enamines) require mechanistic reevaluation. Techniques include:
- SC-XRD : Definitive structural assignment of unexpected products .
- DFT Calculations : Compare experimental bond lengths/angles (e.g., C–N = 1.32–1.38 Å) with theoretical models to identify intermediates .
- Reaction Monitoring : In-situ IR or HPLC-MS to track intermediate formation .
Q. What strategies enhance the biological activity of pyrrole carbonitriles through structural modification?
- Answer : Functionalization at the pyrrole nitrogen or aryl ring can modulate activity:
- Electron-withdrawing groups (EWGs) : Nitriles improve metabolic stability .
- Aryl substitutions : Methoxy or dimethylamino groups enhance π-π stacking with biological targets .
- Hybridization : Fusion with pyridine rings (e.g., pyridopyrroles) increases binding affinity .
Q. How do hydrogen-bonding networks in crystal structures influence physicochemical properties?
- Answer : Bifurcated N–H⋯O/N interactions in crystals (e.g., chains along [001] or layers in the bc plane) improve thermal stability and solubility. For example, stronger hydrogen bonds (N⋯O distances ~2.8–3.0 Å) correlate with higher melting points .
Q. What role does computational chemistry play in predicting reactivity and stability of substituted pyrroles?
- Answer :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways .
- DFT : Predict regioselectivity in electrophilic substitutions (e.g., nitration at C4 vs. C5) .
- Docking Studies : Model interactions with enzyme active sites (e.g., fungal cytochrome P450 for antifungals) .
Q. How can researchers address contradictory data between spectroscopic and crystallographic analyses?
- Answer :
- Cross-validation : Compare NMR-derived torsion angles with SC-XRD data .
- Dynamic Effects : Account for solution-phase conformational flexibility (e.g., pyrrole ring puckering) that may differ from solid-state structures .
- Advanced NMR : Use NOESY to resolve spatial proximity of substituents .
Methodological Tables
Table 1 : Key Crystallographic Data for Analogous Pyrrole Carbonitriles
Table 2 : Common Synthetic Routes and Yields for Pyrrole Derivatives
| Reaction Type | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | 1,1-Dimethoxy-N,N-dimethylmethanamine, reflux | 65–78 | |
| Functionalization | Pyridine fragments, Knoevenagel conditions | 72–85 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
